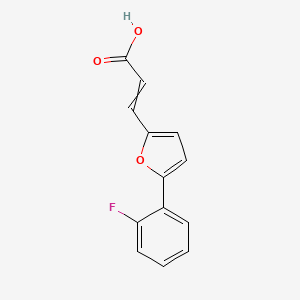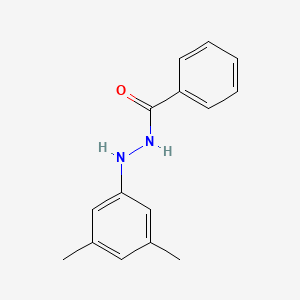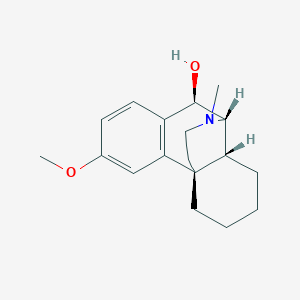
p-OctylphenylPhosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-OctylphenylPhosphate is an organophosphorus compound that features an octyl group attached to a phenyl ring, which is further bonded to a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-OctylphenylPhosphate typically involves the phosphorylation of p-octylphenol. One common method is the reaction of p-octylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
p-OctylphenylPhosphate undergoes various chemical reactions, including:
Oxidation: The phosphate group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphate group, potentially altering its reactivity.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, p-OctylphenylPhosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound is used as an additive in lubricants and surfactants. Its chemical properties enhance the performance of these products, making them more effective and efficient.
Mecanismo De Acción
The mechanism of action of p-OctylphenylPhosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with these targets, modulating their activity and leading to various biological effects. The octyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
Comparación Con Compuestos Similares
Similar Compounds
p-Octylphenol: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Phenylphosphate: Lacks the octyl group, which affects its solubility and interaction with biological targets.
Octylphosphate: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
p-OctylphenylPhosphate is unique due to the combination of the octyl, phenyl, and phosphate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H25NO2 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
Clave InChI |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
SMILES canónico |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


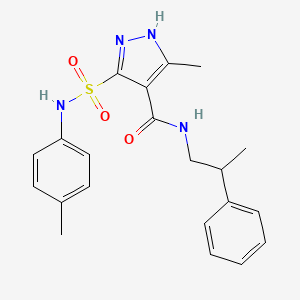
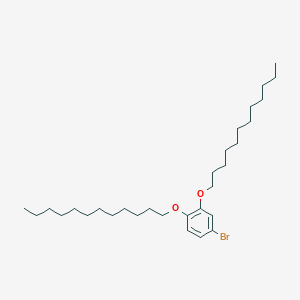
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
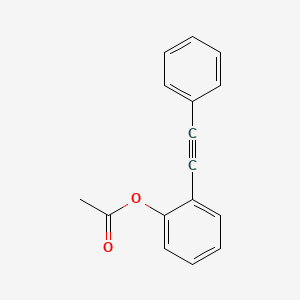
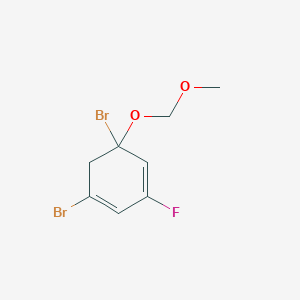
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
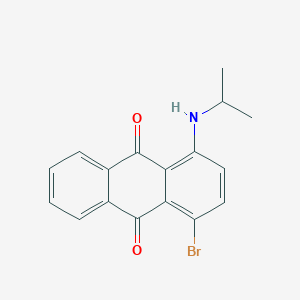
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
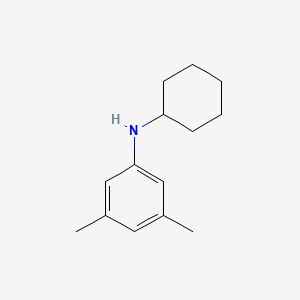
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
